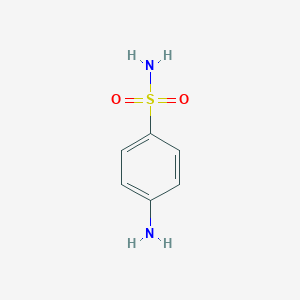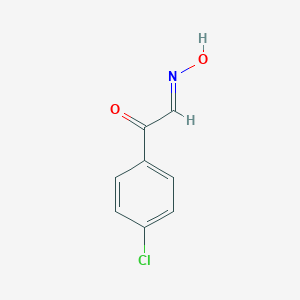
4-Hydroxypyrimidin-5-carboxamid
Übersicht
Beschreibung
4-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 . It has a molecular weight of 139.11 . The IUPAC name for this compound is 4-oxo-1,4-dihydro-5-pyrimidinecarboxamide .
Synthesis Analysis
The synthesis of 4-Hydroxypyrimidine-5-carboxamide and its derivatives has been reported in several studies . These studies have used various methods and conditions to synthesize the compound, demonstrating its potential for further optimization and development.Molecular Structure Analysis
The molecular structure of 4-Hydroxypyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group at the 5-position and a hydroxy group at the 4-position .Physical And Chemical Properties Analysis
4-Hydroxypyrimidine-5-carboxamide is a solid at room temperature . It has a boiling point of 393.1°C at 760 mmHg and a melting point of 273-277°C . The compound is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Pyrimidine, einschließlich 4-Hydroxypyrimidin-5-carboxamid, wurden eine Reihe von pharmakologischen Wirkungen nachgewiesen, darunter entzündungshemmende Eigenschaften . Die entzündungshemmenden Wirkungen von Pyrimidinen werden auf ihre hemmende Reaktion gegenüber dem Ausdruck und der Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt .
Antioxidative Anwendungen
Pyrimidine sind auch für ihre antioxidativen Eigenschaften bekannt . Sie können schädliche freie Radikale im Körper neutralisieren, was möglicherweise oxidativen Stress reduziert und verschiedene Gesundheitszustände verhindert.
Antibakterielle Anwendungen
Es wurde festgestellt, dass Pyrimidine antibakterielle Eigenschaften aufweisen . Dies macht this compound potenziell nützlich bei der Entwicklung neuer antibakterieller Medikamente.
Antivirale Anwendungen
Es wurde festgestellt, dass Pyrimidine, einschließlich this compound, antivirale Eigenschaften besitzen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Virusinfektionen hin.
Antifungal-Anwendungen
Es ist bekannt, dass Pyrimidine antifungale Eigenschaften besitzen . Dies deutet darauf hin, dass this compound bei der Entwicklung von Antimykotika eingesetzt werden könnte.
Antituberkulose-Anwendungen
Es wurde festgestellt, dass Pyrimidine antituberkulose Eigenschaften aufweisen . Dies deutet auf potenzielle Anwendungen von this compound bei der Behandlung von Tuberkulose hin.
Synthese von Pyrimidinderivaten
This compound kann aus verschiedenen substituierten Benzaldehyden, Malonitril und Cyanoacetamid, Harnstoff/Thioharnstoff in Gegenwart von Ammoniumchlorid synthetisiert werden . Dieser Syntheseprozess ist wichtig für die Herstellung von Pyrimidinderivaten für verschiedene Anwendungen.
Entwicklung neuer Medikamente
Die Struktur-Wirkungs-Beziehungen (SARs) von Pyrimidinderivaten liefern Hinweise für die Synthese neuer Pyrimidinanaloga mit verstärkter Aktivität und minimaler Toxizität . Dies macht this compound potenziell nützlich bei der Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as pyrimidopyrimidines have been studied extensively and are known to interact with various cellular targets .
Mode of Action
It’s worth noting that related compounds often interact with their targets by binding to specific sites, thereby modulating the activity of those targets .
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been found to vary significantly based on small structural changes .
Result of Action
Related compounds have been found to have significant effects on cellular processes, including promoting the production of erythropoietin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .
Biochemische Analyse
Biochemical Properties
4-Hydroxypyrimidine-5-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as hypoxia-inducible factor prolyl hydroxylases (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). These interactions are essential for the hydroxylation of prolyl residues in HIF-α isoforms, signaling for their degradation via the ubiquitin-proteasome system . Additionally, 4-Hydroxypyrimidine-5-carboxamide has been studied for its potential inhibitory effects on certain enzymes, contributing to its anti-inflammatory properties .
Cellular Effects
The effects of 4-Hydroxypyrimidine-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cytokine profile in mice with Lewis lung carcinoma, indicating its role in immune response modulation . Furthermore, its impact on gene expression and cellular metabolism is evident from its ability to inhibit tumor growth and enhance survival rates in animal models .
Molecular Mechanism
At the molecular level, 4-Hydroxypyrimidine-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PHDs, inhibiting their activity and leading to increased levels of HIF-α . This inhibition results in the stabilization of HIF-α, promoting the transcription of genes involved in erythropoiesis and angiogenesis. Additionally, its anti-inflammatory effects are attributed to the suppression of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxypyrimidine-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on tumor growth and immune modulation, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Hydroxypyrimidine-5-carboxamide vary with different dosages in animal models. Studies have demonstrated that higher doses can significantly inhibit tumor growth and enhance survival rates in mice with Lewis lung carcinoma . At very high doses, there may be toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic efficacy and safety .
Metabolic Pathways
4-Hydroxypyrimidine-5-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It participates in the hydroxylation reactions catalyzed by PHDs, influencing the metabolic flux of oxygen-dependent processes . Additionally, its role in inhibiting COX enzymes affects the metabolic pathways of arachidonic acid, reducing the production of prostaglandins and other eicosanoids .
Transport and Distribution
Within cells and tissues, 4-Hydroxypyrimidine-5-carboxamide is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these transporters, ensuring its availability at target sites for effective biochemical action . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 4-Hydroxypyrimidine-5-carboxamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with PHDs occurs in the cytoplasm and nucleus, where it exerts its regulatory effects on HIF-α . This localization is essential for its role in modulating gene expression and cellular responses to hypoxia.
Eigenschaften
IUPAC Name |
6-oxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSXLRUOBVSFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269587 | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4786-53-2 | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How do 4-hydroxypyrimidine-5-carboxamides interact with HIF prolyl hydroxylase, and what are the downstream effects of this interaction?
A1: While the provided abstracts [, ] don't delve into the specific molecular interactions between 4-hydroxypyrimidine-5-carboxamides and HIF prolyl hydroxylase, it's known that this class of compounds acts as inhibitors of this enzyme.
- Erythropoiesis (red blood cell production): Increased HIF levels stimulate the production of erythropoietin, a hormone that promotes the formation of red blood cells in the bone marrow. This effect makes 4-hydroxypyrimidine-5-carboxamides potentially useful for treating anemia [].
- Angiogenesis (blood vessel formation): HIF stimulates the production of vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels. This enhanced blood vessel formation can improve blood flow and oxygen delivery to tissues, offering potential therapeutic benefits for ischemia [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-hydroxypyrimidine-5-carboxamides and how modifications to their structure might impact their activity, potency, and selectivity for HIF prolyl hydroxylase?
A2: The abstract by Semantic Scholar [] provides a detailed description of the various substituents (R1, R2, R8, R9, etc.) that can be attached to the core 4-hydroxypyrimidine-5-carboxamide structure. Each substituent and its position can influence the molecule's interaction with the target enzyme, HIF prolyl hydroxylase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



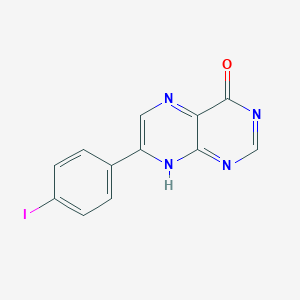

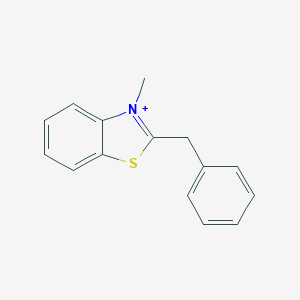



![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)
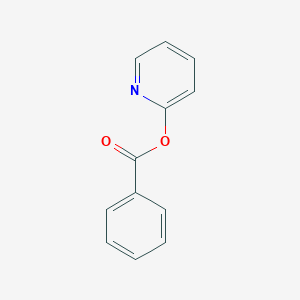
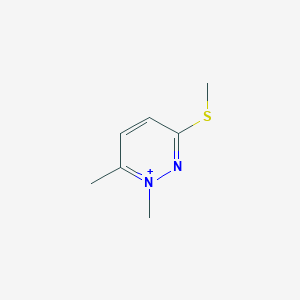
![N-(3-amino[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B372692.png)

